molecular formula C22H26BNO6 B12862740 Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B12862740
M. Wt: 411.3 g/mol
InChI Key: JAULFSZQSDHZIA-UHFFFAOYSA-N
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Description

Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps:

    Formation of the benzyloxycarbonyl (Cbz) protected amine: This step involves the protection of an amine group with a benzyloxycarbonyl group.

    Introduction of the boronic ester group: This is achieved through a reaction with a boronic acid derivative, often under conditions that promote esterification.

    Final esterification: The final step involves the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Free amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs.

    Industry: Used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with various molecular targets:

    Molecular Targets: Enzymes and receptors that can interact with the boronic ester group.

    Pathways Involved: The compound can inhibit enzyme activity by forming reversible covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: Lacks the boronic ester group, making it less versatile in certain reactions.

    Benzyloxycarbonyl-protected amines: Similar in terms of protection strategy but lack the boronic ester functionality.

Uniqueness

Methyl 3-(((benzyloxy)carbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a benzyloxycarbonyl-protected amine and a boronic ester group, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C22H26BNO6

Molecular Weight

411.3 g/mol

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C22H26BNO6/c1-21(2)22(3,4)30-23(29-21)17-11-16(19(25)27-5)12-18(13-17)24-20(26)28-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,24,26)

InChI Key

JAULFSZQSDHZIA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)NC(=O)OCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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